molecular formula C7H2BrF5O B1404599 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene CAS No. 1417569-62-0

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1404599
CAS No.: 1417569-62-0
M. Wt: 276.99 g/mol
InChI Key: STZVSTCFPFXRII-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O It is a halogenated aromatic ether, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Biochemical Analysis

Biochemical Properties

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s bromine and fluorine atoms can form halogen bonds with amino acid residues in the enzyme’s active site, influencing the enzyme’s activity. Additionally, the trifluoromethoxy group can participate in hydrophobic interactions with protein surfaces, further modulating the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. The compound’s halogen atoms can form halogen bonds with nucleophilic residues, while the trifluoromethoxy group can engage in hydrophobic interactions. These interactions can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal physiological functions. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interactions with cofactors and other enzymes can also influence its metabolic fate, leading to diverse biochemical outcomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, such as hydrophobicity and molecular size. These factors determine its distribution within different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluoro-4-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds, alkenes, and alkynes.

    Reduction: 2,3-difluoro-4-(trifluoromethoxy)benzene.

Scientific Research Applications

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic ethers, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical transformations.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVSTCFPFXRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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